SARS-CoV-2 3CLpro-IN-15

Description

Structure

3D Structure

Properties

IUPAC Name |

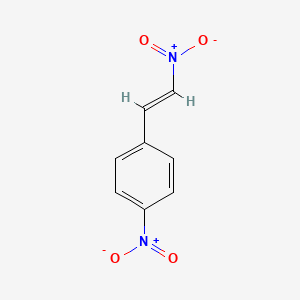

1-nitro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABXLWPUIWFTNM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879316 | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5576-98-7, 3156-41-0 | |

| Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,beta-Dinitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Covalent SARS-CoV-2 3CLpro Inhibitors

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred unprecedented research into antiviral therapeutics. A primary target for these efforts has been the 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the virus's life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3][4][5] The absence of a close human homolog makes 3CLpro an attractive and safe target for antiviral drugs.[2][6] Covalent inhibitors, which form a stable bond with the enzyme, have emerged as a particularly effective strategy for neutralizing 3CLpro activity.

This technical guide provides an in-depth overview of the mechanism of action of covalent inhibitors targeting SARS-CoV-2 3CLpro. While the specific compound "SARS-CoV-2 3CLpro-IN-15" was not identifiable in a comprehensive review of publicly available scientific literature, this document will detail the well-established principles of covalent inhibition of this critical viral enzyme, using data from extensively studied inhibitors as illustrative examples.

The Catalytic Mechanism of SARS-CoV-2 3CLpro

SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer.[1] The active site contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[7] The catalytic process involves the deprotonation of the Cys145 thiol group by His41, which then allows the resulting highly nucleophilic thiolate anion to attack the carbonyl carbon of the peptide bond at the P1 position of the substrate.[2][7] This leads to the cleavage of the viral polyprotein.

The Mechanism of Covalent Inhibition

Covalent inhibitors of 3CLpro are designed to irreversibly or reversibly bind to the catalytic Cys145 residue, thereby permanently inactivating the enzyme.[8] These inhibitors typically consist of a peptidomimetic scaffold that mimics the natural substrate of the protease, guiding the molecule to the active site.[6] Attached to this scaffold is an electrophilic "warhead" that reacts with the nucleophilic thiol group of Cys145 to form a covalent bond.[8]

Various electrophilic warheads have been successfully employed in the design of 3CLpro inhibitors, including aldehydes, α-ketoamides, and nitriles.[7][9] The formation of this covalent bond effectively blocks the active site, preventing the enzyme from processing its natural substrates and thus halting viral replication.

Quantitative Data for Exemplary Covalent 3CLpro Inhibitors

The following table summarizes key quantitative data for several well-characterized covalent inhibitors of SARS-CoV-2 3CLpro. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Type of Inhibitor | IC50 (µM) | EC50 (µM) | Cell Line | Reference |

| Nirmatrelvir (PF-07321332) | Nitrile | Data not specified | Data not specified | Not specified | [9] |

| Ebselen | Organoselenium | 0.67 | 4.67 | Vero | [9] |

| GC376 | Aldehyde Prodrug | <10 (EC50) | <10 | Not specified | [4] |

| MG-132 | Peptide Aldehyde | 7.4 | 0.4 | Vero-E6 | [1] |

| Boceprevir | α-ketoamide | <50% inhibition at HC | Data not specified | Not specified | [1] |

IC50: Half-maximal inhibitory concentration (a measure of the potency of a substance in inhibiting a specific biological or biochemical function). EC50: Half-maximal effective concentration (a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time).

Experimental Protocols

The characterization of SARS-CoV-2 3CLpro inhibitors involves a combination of biochemical and cell-based assays to determine their potency and antiviral activity.

FRET-Based Enzymatic Assay

This is a common in vitro assay to measure the enzymatic activity of 3CLpro and the inhibitory potential of compounds.

-

Principle: A synthetic peptide substrate is used that contains a fluorescence resonance energy transfer (FRET) pair, consisting of a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. When 3CLpro cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

Recombinant SARS-CoV-2 3CLpro is incubated with varying concentrations of the test inhibitor for a defined period.

-

The FRET peptide substrate is added to the mixture.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value of the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.

-

Antiviral Cell-Based Assay

This assay evaluates the ability of an inhibitor to block viral replication in a cellular context.

-

Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of the inhibitor. The antiviral effect is determined by measuring the reduction in viral load or the protection of cells from virus-induced cytopathic effects (CPE).

-

Methodology:

-

A suitable cell line (e.g., Vero-E6, Caco-2) is seeded in multi-well plates.

-

The cells are treated with different concentrations of the test compound.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After an incubation period, the antiviral activity is assessed by:

-

CPE Assay: Visually scoring the health of the cell monolayer or using a cell viability dye (e.g., MTT, CellTiter-Glo).

-

Viral RNA Quantification: Measuring the amount of viral RNA in the cell supernatant using RT-qPCR.

-

-

The EC50 value is calculated from the dose-response curve.

-

Conclusion

Covalent inhibitors of SARS-CoV-2 3CLpro represent a potent and effective class of antiviral agents. By forming a stable bond with the catalytic cysteine residue in the enzyme's active site, these molecules effectively shut down the viral replication machinery. The development and characterization of these inhibitors rely on a robust pipeline of biochemical and cell-based assays to quantify their potency and efficacy. While the specific inhibitor "this compound" remains elusive in the public domain, the principles outlined in this guide provide a comprehensive understanding of the mechanism of action for this critical class of anti-coronavirus therapeutics. Further research and development in this area hold significant promise for combating the ongoing threat of COVID-19 and future coronavirus outbreaks.

References

- 1. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting SARS-CoV-2 3CLpro expression and activity using a polyclonal antiserum and a luciferase-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. dovepress.com [dovepress.com]

- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of SARS-CoV-2 3CL Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral life cycle. This document will focus on the well-characterized and clinically significant inhibitor, nirmatrelvir (B3392351) (PF-07321332) , the active component of the antiviral medication PAXLOVID™. Additionally, it will briefly cover SARS-CoV-2 3CLpro-IN-15 , a beta-nitrostyrene-based inhibitor, to illustrate a different chemical scaffold.

Introduction: SARS-CoV-2 3CLpro as a Prime Antiviral Target

The SARS-CoV-2 virus, upon entering a host cell, translates its RNA genome into two large polyproteins, pp1a and pp1ab.[1] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is the key enzyme responsible for the majority of these cleavage events.[2]

The essential role of 3CLpro in viral replication, coupled with the fact that there are no known human proteases with similar substrate specificity, makes it an ideal target for antiviral drug development.[3] Inhibition of 3CLpro blocks the viral life cycle, preventing the virus from multiplying.[2] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 and Histidine-41, which is the target for many inhibitors.[4]

Case Study: Nirmatrelvir (PF-07321332)

Nirmatrelvir is an orally bioavailable covalent inhibitor of SARS-CoV-2 3CLpro.[5] It was developed by Pfizer and is administered in combination with ritonavir (B1064), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing the concentration and duration of nirmatrelvir in the body.[5]

Discovery and Optimization

The development of nirmatrelvir began with lead compounds identified during the 2003 SARS-CoV outbreak.[4] One such compound, PF-00835231, was a potent inhibitor of SARS-CoV 3CLpro but had poor oral bioavailability.[6] Given the high degree of similarity (96% sequence identity) between the 3CLpro of SARS-CoV and SARS-CoV-2, this compound served as a starting point for optimization.[3]

Structure-activity relationship (SAR) studies focused on modifying the P1 and P4 moieties of the lead compound to improve its pharmacokinetic properties while maintaining high inhibitory potency.[7] These efforts led to the discovery of nirmatrelvir (PF-07321332), which demonstrated potent in vitro antiviral activity and a favorable in vivo safety profile.[1]

Quantitative Data

The following tables summarize the key quantitative data for nirmatrelvir and its analogs, demonstrating the impact of chemical modifications on its activity.

Table 1: In Vitro Inhibitory Activity of Nirmatrelvir and Analogs against SARS-CoV-2 Mpro [7]

| Compound | P1 Modification | P4 Modification | Mpro Inhibition (K_i, nM) |

| Nirmatrelvir | 5-membered lactam | Trifluoroacetamide | 0.26 |

| Analogue 1 | 6-membered lactam | Trifluoroacetamide | 0.04 |

| Analogue 2 | 5-membered lactam | Chloroacetamide | 0.15 |

| Analogue 3 | 6-membered lactam | Chloroacetamide | 0.09 |

| Analogue 4 | 5-membered lactam | Difluoroacetamide | 0.21 |

Table 2: Antiviral Activity of Nirmatrelvir in Cellular Assays [7][8]

| Cell Line | Assay Type | EC50 (µM) |

| Vero E6 | CPE Reduction | 2.0 |

| A549+ACE2 | Viral RNA Reduction | 0.45 |

| hAOs | Viral RNA Reduction | - |

| LLC-MK2 (OC43) | Viral RNA Reduction | 0.09 |

| LLC-MK2 (229E) | Viral RNA Reduction | 0.29 |

Synthesis of Nirmatrelvir

The synthesis of nirmatrelvir involves the coupling of two key fragments followed by dehydration to form the nitrile warhead.[5][9]

Caption: Synthetic pathway of Nirmatrelvir.

Mechanism of Action

Nirmatrelvir is a covalent inhibitor that targets the catalytic cysteine (Cys145) in the active site of the 3CLpro.[1] The nitrile warhead of nirmatrelvir forms a reversible covalent bond with the thiol group of Cys145, inactivating the enzyme and preventing it from processing the viral polyproteins.

Caption: Mechanism of action of Nirmatrelvir.

This compound

This compound is a beta-nitrostyrene derivative identified as an inhibitor of the SARS-CoV-2 3CL protease.[10][11]

Synthesis and Activity

The synthesis of this compound involves the reaction of 4-nitrobenzaldehyde (B150856) with nitromethane.[11] Molecular docking studies suggest that it binds to the active site of the 3CLpro.[11]

Table 3: Activity of this compound [11]

| Target | IC50 (µM) |

| SARS-CoV-2 3CL protease | 0.7297 |

Experimental Protocols

SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.[7]

Materials:

-

SARS-CoV-2 3CLpro enzyme

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

-

Test compounds

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add 2 µL of each compound dilution.

-

Add 18 µL of a solution containing SARS-CoV-2 3CLpro (final concentration ~0.5 µM) in assay buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

-

The initial reaction velocity is calculated from the linear portion of the fluorescence curve.

-

The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol describes a cytopathic effect (CPE) reduction assay to evaluate the antiviral activity of compounds against SARS-CoV-2 in a cell-based system.[2][7]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminescence plate reader

Procedure:

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 3 days at 37°C with 5% CO2.

-

After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for CPE reduction assay.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. connectsci.au [connectsci.au]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Benzene,1-nitro-4-(2-nitroethenyl)- | CAS#:3156-41-0 | Chemsrc [chemsrc.com]

SARS-CoV-2 3CLpro-IN-15: A Technical Guide to a Beta-Nitrostyrene Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SARS-CoV-2 3CLpro-IN-15, a beta-nitrostyrene inhibitor of the SARS-CoV-2 main protease (3CLpro). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes critical pathways and workflows.

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.

This compound is a member of the beta-nitrostyrene class of compounds that has been identified as an inhibitor of SARS-CoV-2 3CLpro.[1] Beta-nitrostyrenes are known Michael acceptors and are hypothesized to act as covalent inhibitors of cysteine proteases like 3CLpro.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against the 3CLpro enzyme. To date, limited quantitative data for this compound is available in peer-reviewed literature. The table below summarizes the reported in vitro efficacy.

| Compound Name | Synonym(s) | Target | Assay Type | IC50 (µM) | EC50 (µM) | Ki (µM) | CC50 (µM) | Source |

| This compound | 4-nitro-β-nitrostyrene | SARS-CoV-2 3CLpro | Enzymatic (in vitro) | 0.7297 | Not Reported | Not Reported | Not Reported | [2][3] |

EC50 (half-maximal effective concentration), Ki (inhibition constant), and CC50 (half-maximal cytotoxic concentration) values for this compound have not been found in the reviewed scientific literature.

Mechanism of Action

This compound, as a beta-nitrostyrene, is believed to function as a covalent inhibitor of the 3CL protease. The catalytic dyad of 3CLpro consists of a cysteine (Cys145) and a histidine (His41) residue. The deprotonated thiol group of Cys145 acts as a nucleophile. The electrophilic β-carbon of the nitroalkene in the beta-nitrostyrene molecule is susceptible to nucleophilic attack by the Cys145 residue. This results in a Michael addition reaction, leading to the formation of a stable covalent bond between the inhibitor and the enzyme, thereby inactivating it.

Mechanism of 3CLpro Covalent Inhibition.

Experimental Protocols

This section details the methodologies for evaluating the efficacy of this compound, including an in vitro enzymatic assay and a cell-based antiviral assay.

In Vitro 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (or other test compounds)

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

-

Reaction Mixture Preparation: In a 384-well plate, add the diluted compound solutions.

-

Enzyme Addition: Add recombinant SARS-CoV-2 3CLpro to each well to a final concentration of approximately 15-50 nM.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 10-25 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Continue to monitor the fluorescence kinetically for 30-60 minutes.

-

Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This protocol evaluates the antiviral activity of this compound in a cell-based assay by measuring the reduction of the virus-induced cytopathic effect (CPE).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

-

This compound (or other test compounds)

-

DMSO

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01. Include a virus-only control and a cells-only control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Viability Assessment: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. The reduction in CPE is reflected by an increase in cell viability. Calculate the percentage of CPE reduction for each compound concentration. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay

A parallel cytotoxicity assay should be performed to ensure that the observed antiviral activity is not due to toxicity to the host cells.

Procedure:

-

Follow the same procedure as the CPE reduction assay (steps 1, 2, 4, and 5) but without the addition of the virus.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the CC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the role of 3CLpro in the SARS-CoV-2 life cycle and a typical workflow for screening potential inhibitors.

References

Structural Basis for SARS-CoV-2 3CLpro Inhibition by IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and molecular basis for the inhibition of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) by the inhibitor IN-15. The content herein is based on available scientific literature and is intended to provide a comprehensive resource for researchers in the field of virology and drug discovery.

Introduction to SARS-CoV-2 3CLpro and IN-15

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins required for viral replication and transcription. Due to its critical role and high conservation among coronaviruses, 3CLpro is a prime target for the development of antiviral therapeutics.

IN-15, identified as 4-nitro-β-nitrostyrene (referred to as "compound a" in the primary literature), is a β-nitrostyrene derivative that has demonstrated inhibitory activity against SARS-CoV-2 3CLpro.[1][2] This document outlines the quantitative inhibition data, the structural basis of its interaction with the protease, and the experimental methodologies used for its characterization.

Quantitative Inhibition Data

The inhibitory potency of IN-15 against SARS-CoV-2 3CLpro has been determined through in vitro enzymatic assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Target | IC50 (μM) | Assay Type | Reference |

| IN-15 (compound a) | SARS-CoV-2 3CLpro | 0.7297 | Enzyme Activity Inhibition Assay | [1][2] |

Structural Basis of Inhibition

Currently, an empirical crystal structure of the SARS-CoV-2 3CLpro in complex with IN-15 is not available in the Protein Data Bank (PDB). The structural basis for its inhibitory activity has been elucidated through molecular docking and binding free energy calculations as described by Jia et al. (2023).[2][3][4]

The computational studies predict that IN-15 binds to the active site of 3CLpro, engaging with key catalytic residues. The binding is stabilized by a combination of hydrogen bonds and π-π stacking interactions:

-

Hydrogen Bonding: The nitro group (β-NO2) of the β-nitrostyrene scaffold is predicted to form crucial hydrogen bonds with the main chain of Glycine 143 (GLY-143) .[2][3][4]

-

π-π Stacking: The aryl ring of IN-15 is positioned to engage in a π-π stacking interaction with the imidazole (B134444) ring of Histidine 41 (HIS-41) , one of the key catalytic dyad residues.[2][3][4]

These interactions effectively occupy the substrate-binding pocket, preventing the natural substrate from binding and thus inhibiting the proteolytic activity of the enzyme.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis of IN-15 and the characterization of its inhibitory activity against SARS-CoV-2 3CLpro, based on the available literature.

Synthesis of IN-15 (4-nitro-β-nitrostyrene)

IN-15 and other β-nitrostyrene derivatives are synthesized through a two-step process involving a Henry reaction followed by β-dehydration.[2][3][4]

Step 1: Henry Reaction A suitable aromatic aldehyde is reacted with a nitroalkane in the presence of a base to form a nitroaldol.

Step 2: β-Dehydration The resulting nitroaldol is then dehydrated, typically using a dehydrating agent or by heating, to yield the final β-nitrostyrene product.

The synthesized compounds are purified using column chromatography, and their structures are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FTIR, and Mass Spectrometry.[2]

SARS-CoV-2 3CLpro Expression and Purification

Recombinant SARS-CoV-2 3CLpro is typically expressed in Escherichia coli and purified for use in enzymatic assays.

Expression:

-

A plasmid containing the gene for SARS-CoV-2 3CLpro, often with an affinity tag (e.g., His-tag), is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The bacterial culture is grown to a specific optical density.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The cells are harvested by centrifugation.

Purification:

-

The harvested cells are lysed to release the cellular contents.

-

The cell lysate is clarified by centrifugation to remove cellular debris.

-

The supernatant containing the recombinant 3CLpro is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed to remove non-specifically bound proteins.

-

The purified 3CLpro is eluted from the column.

-

The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay.

In Vitro 3CLpro Inhibition Assay

The inhibitory activity of IN-15 against SARS-CoV-2 3CLpro is determined using an in vitro enzyme activity inhibition assay, commonly a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

The purified SARS-CoV-2 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor (IN-15) in a suitable reaction buffer.

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

-

The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths.

-

The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor.

-

The IC50 value is calculated by fitting the dose-response curve of percent inhibition versus inhibitor concentration to a suitable equation.

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Predicted inhibitory pathway of IN-15 on SARS-CoV-2 3CLpro.

Caption: General experimental workflow for IN-15 synthesis and activity assessment.

References

- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Characterization of SARS-CoV-2 3CLpro-IN-15

This document provides a comprehensive technical overview of the initial characterization of this compound, a novel inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This compound, also identified as compound a , is a β-nitrostyrene derivative that has demonstrated significant inhibitory activity against this critical viral enzyme. The 3CL protease is essential for the replication and transcription of the SARS-CoV-2 virus, making it a prime target for the development of antiviral therapeutics.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound and related β-nitrostyrene derivatives was evaluated through in vitro enzyme activity inhibition assays.[1] The half-maximal inhibitory concentration (IC50) values were determined to quantify the efficacy of these compounds against the SARS-CoV-2 3CL protease.[1]

| Compound ID | Systematic Name | IC50 (μM) |

| This compound (compound a) | 4-nitro-β-nitrostyrene | 0.7297 [1] |

| compound b | 2-bromo-β-nitrostyrene | > 0.8000 |

| compound c | β-nitrostyrene | > 0.8000 |

| compound d | 4-cyano-β-nitrostyrene | > 0.8000 |

| compound e | 4-methoxy-β-nitrostyrene | > 0.8000 |

| compound f | 3,4-dimethoxy-β-nitrostyrene | > 0.8000 |

| compound g | 4-fluoro-β-nitrostyrene | > 0.8000 |

| Ebselen (Positive Control) | Not Applicable | 0.8000[1] |

Experimental Protocols

In Vitro Enzyme Activity Inhibition Assay

The inhibitory effects of the synthesized β-nitrostyrene derivatives on the activity of SARS-CoV-2 3CL protease were determined using a commercially available inhibitor screening kit (2019-nCoV Mpro/3CLpro Inhibitor Screening Kit, #P0312S, Beyotime, China).[1]

Methodology:

-

Initial Screening: All synthesized compounds were initially screened at a concentration of 150 µM to assess their inhibitory activity against the SARS-CoV-2 3CL protease.[1]

-

IC50 Determination: For compounds showing inhibitory potential, a serial dilution method was employed to determine the half-maximal inhibitory concentration (IC50).

-

Positive Control: Ebselen was utilized as a positive control in the assay to validate the experimental setup and provide a benchmark for inhibitory activity.[1]

Mechanism of Action and Molecular Interactions

Molecular docking studies were conducted to elucidate the binding mode of this compound within the active site of the 3CL protease. These computational analyses provide insights into the key interactions that contribute to its inhibitory activity.

The results from the molecular docking simulations indicate that the inhibitory effect of this compound is largely attributed to specific interactions with key amino acid residues in the enzyme's active site.[3] Notably, the β-nitro group of the inhibitor forms hydrogen bonds with the backbone of GLY-143.[3] Additionally, the aryl ring of this compound engages in π-π stacking interactions with the imidazole (B134444) ring of HIS-41.[3] These interactions are believed to be significant contributors to the compound's inhibitory potency.

To further validate the predicted binding mode, the absolute binding Gibbs free energies between the ligand and the receptor were calculated.[1] A higher correlation was observed between the calculated binding Gibbs free energy and the experimentally determined inhibitory activity, suggesting that this computational approach can be a valuable tool for predicting the activity of new β-nitrostyrene-based 3CLpro inhibitors.[1]

Visualizations

Caption: Proposed binding interactions of this compound.

References

Technical Guide: Binding Affinity of SARS-CoV-2 3CLpro-IN-15

For: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth analysis of the binding affinity and inhibitory action of the β-nitrostyrene compound, IN-15, against the SARS-CoV-2 3C-like protease (3CLpro).

This document provides a detailed overview of the quantitative binding data, experimental methodologies, and interaction mechanisms of SARS-CoV-2 3CLpro-IN-15, a potent inhibitor of the viral main protease.

Executive Summary

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the viral life cycle.[1][2] It processes viral polyproteins to produce functional non-structural proteins required for viral replication.[3] Due to its critical role and high conservation among coronaviruses, 3CLpro is a primary target for antiviral drug development.[1][4] this compound, a β-nitrostyrene derivative, has been identified as a significant inhibitor of this enzyme, demonstrating sub-micromolar inhibitory activity.[4] This guide synthesizes the available data on its binding affinity and the methods used for its characterization.

Quantitative Binding Affinity Data

The inhibitory potency of this compound was determined through in vitro enzymatic assays. The key quantitative metric, the half-maximal inhibitory concentration (IC50), is summarized below.

| Parameter | Value (µM) | Compound Name | Target Enzyme | Source |

| IC50 | 0.7297 | 4-nitro-β-nitrostyrene (referred to as compound a / IN-15) | SARS-CoV-2 3CL Protease (3CLpro/Mpro) | [4][5] |

Experimental Protocols

The determination of the IC50 value for this compound was achieved through an in vitro enzyme activity inhibition assay.[4] The methodology utilized a commercial inhibitor screening kit.[4]

Assay Principle: FRET-Based Protease Activity Measurement

The assay operates on the principle of Förster Resonance Energy Transfer (FRET).[6][7][8] It employs a synthetic peptide substrate that contains a fluorophore (like EDANS) on one end and a quencher (like DABCYL) on the other.[9][10]

-

Intact Substrate: In the uncleaved peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence signal.[10]

-

Enzymatic Cleavage: The SARS-CoV-2 3CLpro recognizes and cleaves a specific sequence within the peptide.[9]

-

Signal Generation: Upon cleavage, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[8][9]

Inhibitors of 3CLpro, such as IN-15, prevent this cleavage, resulting in a dose-dependent reduction of the fluorescence signal.

Detailed Methodology

The inhibitory activity of this compound was evaluated using the "2019-nCoV Mpro/3CLpro Inhibitor Screening Kit (#P0312S, Beyotime, China)".[4] The general protocol for such an assay is as follows:

-

Reagents and Materials:

-

Purified, recombinant SARS-CoV-2 3CLpro enzyme.

-

FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).[7]

-

This compound (solubilized in DMSO).

-

Assay Buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 10% glycerol).[7]

-

96-well or 384-well black microplates.

-

Microplate-reading fluorimeter with excitation/emission wavelengths appropriate for the FRET pair (e.g., 360 nm excitation and 460 nm emission for EDANS).[9]

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for testing. A DMSO control (vehicle) is also prepared.

-

Enzyme Incubation: Add the diluted inhibitor solutions or DMSO control to the microplate wells. Subsequently, add the purified SARS-CoV-2 3CLpro enzyme to these wells.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.[9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time (kinetic measurement) or after a fixed incubation period (e.g., 1 hour) at room temperature.[9]

-

Controls:

-

Negative Control (100% Activity): Enzyme + Substrate + DMSO (no inhibitor).

-

Positive Control (Inhibition): Enzyme + Substrate + a known 3CLpro inhibitor.

-

Blank (Background): Substrate + Assay Buffer (no enzyme).

-

-

-

Data Analysis:

-

The rate of reaction is determined from the slope of the fluorescence intensity versus time.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FRET-based enzymatic assay used to determine the inhibitory potential of this compound.

Interaction Mechanism Insights

In addition to experimental validation, computational studies were performed to understand the binding mode of β-nitrostyrene derivatives with the 3CLpro active site.[4] Molecular docking simulations indicated that key interactions contributing to the binding affinity include:

-

Hydrogen Bonding: Formation of hydrogen bonds between the β-nitro group (β-NO2) of the inhibitor and the backbone of residue GLY-143 in the enzyme's active site.[4]

-

π-π Stacking: An important π-π stacking interaction occurs between the aryl ring of the inhibitor and the imidazole (B134444) ring of the catalytic residue HIS-41.[4]

These interactions anchor the inhibitor within the active site, blocking substrate access and inhibiting the protease's catalytic function. Further calculations of the absolute binding Gibbs free energies supported the experimental findings, correlating well with the observed inhibitory activity.[4]

References

- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure and Properties of SARS-CoV-2 3CLpro Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, structure, and mechanism of action of inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. Due to the lack of specific public data for a compound named "SARS-CoV-2 3CLpro-IN-15," this guide will focus on a well-characterized and potent inhibitor, GC376 , as a representative example of a peptidomimetic covalent inhibitor of this protease.

Introduction to SARS-CoV-2 3CLpro

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the life cycle of the virus.[1][2][3][4] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are necessary for viral replication and transcription.[1][2][5][6] The critical role of 3CLpro in viral maturation, coupled with the absence of close human homologs, makes it a prime target for antiviral drug development.[5][7]

The active form of 3CLpro is a homodimer, with each protomer consisting of three domains.[6][7][8] The active site is located in a cleft between domains I and II and features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[8][9] The protease recognizes and cleaves specific peptide sequences, with a strong preference for a glutamine residue at the P1 position.[6][7]

Chemical Properties and Structure of GC376

GC376 is a dipeptidyl aldehyde inhibitor that acts as a prodrug and has demonstrated potent inhibition of SARS-CoV-2 3CLpro. It was originally developed for feline infectious peritonitis, another coronavirus-caused disease.

Table 1: Chemical and Biochemical Properties of GC376

| Property | Value | Reference |

| Molecular Formula | C29H35N3O9S | (Calculated) |

| Molecular Weight | 617.67 g/mol | (Calculated) |

| IC50 (SARS-CoV-2 3CLpro) | 160 ± 34 nM | [10] |

| kinact/Ki | 6.18 × 10^6 M⁻¹s⁻¹ | [10] |

| EC50 (Vero-E6 cells) | 2.19 ± 0.01 µM | [10] |

| Mechanism of Action | Covalent Inhibitor | [10] |

Mechanism of Action

GC376 is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the 3CLpro. The inhibitor binds to the active site of the protease, and its aldehyde warhead forms a covalent bond with the catalytic Cys145 residue.[10] This covalent modification of the active site renders the enzyme inactive, thereby blocking the processing of the viral polyproteins and halting viral replication.

Caption: Mechanism of action of GC376 on SARS-CoV-2 3CLpro.

Experimental Protocols

The characterization of 3CLpro inhibitors like GC376 involves several key experiments, including enzymatic assays and cell-based antiviral assays.

4.1. Recombinant 3CLpro Expression and Purification

The gene encoding for SARS-CoV-2 3CLpro is typically cloned into an E. coli expression vector. The protein is then overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography if His-tagged) followed by size-exclusion chromatography to obtain a highly pure and active enzyme.

4.2. In Vitro 3CLpro Inhibition Assay (FRET-based)

A common method to determine the inhibitory activity of compounds is a Förster Resonance Energy Transfer (FRET) based enzymatic assay.

-

Principle: A peptide substrate containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Methodology:

-

The purified recombinant 3CLpro is pre-incubated with varying concentrations of the inhibitor (e.g., GC376) in an appropriate assay buffer.

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence is monitored over time using a plate reader.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro 3CLpro FRET-based inhibition assay.

4.3. Cell-based Antiviral Assay

To assess the antiviral efficacy of the inhibitor in a cellular context, a cytopathic effect (CPE) reduction assay is often performed.

-

Principle: SARS-CoV-2 infection of susceptible cell lines (e.g., Vero-E6) leads to cell death, known as the cytopathic effect. An effective antiviral agent will protect the cells from virus-induced death.

-

Methodology:

-

Vero-E6 cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the inhibitor.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After a period of incubation (e.g., 72 hours), the cell viability is assessed using a reagent such as CellTiter-Glo or by staining with crystal violet.

-

The EC50 value (the concentration of the compound that provides 50% protection from virus-induced CPE) is calculated.

-

A parallel assay without virus infection is run to determine the cytotoxicity of the compound (CC50).

-

Structural Insights from Crystallography

X-ray crystallography has been instrumental in elucidating the binding mode of inhibitors like GC376 to the 3CLpro active site.[10] The crystal structures of the inhibitor-protease complex reveal that the inhibitor binds in the substrate-binding pocket, forming a covalent bond with Cys145.[10] These structures provide a detailed map of the interactions between the inhibitor and the amino acid residues of the active site, which is crucial for structure-based drug design and the optimization of lead compounds.

Conclusion

The SARS-CoV-2 3C-like protease is a well-validated target for the development of antiviral therapeutics. Peptidomimetic inhibitors, exemplified by GC376, have shown significant promise by effectively and specifically inhibiting the enzymatic activity of 3CLpro, thereby blocking viral replication. The combination of enzymatic and cell-based assays, along with structural biology, provides a robust framework for the discovery and development of novel 3CLpro inhibitors to combat COVID-19 and future coronavirus outbreaks.

References

- 1. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 4. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]

- 5. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3C-like protease - Wikipedia [en.wikipedia.org]

- 10. columbia.edu [columbia.edu]

In Silico Analysis of SARS-CoV-2 3CLpro Interaction with IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the SARS-CoV-2 3C-like protease (3CLpro) and its inhibitor, IN-15. This document details the computational protocols, presents quantitative data from relevant studies, and visualizes the key processes and interactions, serving as a valuable resource for researchers in the field of COVID-19 drug discovery.

Introduction to SARS-CoV-2 3CLpro and IN-15

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. Due to its vital role and high conservation among coronaviruses, 3CLpro has emerged as a prime target for the development of antiviral therapeutics.

IN-15 is a β-nitrostyrene derivative that has been identified as a potential inhibitor of SARS-CoV-2 3CLpro. In silico modeling plays a pivotal role in understanding the binding mechanism of IN-15 to 3CLpro, predicting its inhibitory activity, and guiding the optimization of lead compounds for improved efficacy. This guide will walk through the common computational techniques employed in this process.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction between SARS-CoV-2 3CLpro and the inhibitor IN-15, as reported in the scientific literature.

| Parameter | Value | Reference |

| IC50 | 0.7297 µM | [Jia ZJ, et al., 2023][1] |

| Binding Gibbs Free Energy (ΔG_bind) | 10.48 ± 1.47 kcal/mol | [Jia ZJ, et al., 2023][1] |

| -CDOCKER_ENERGY | Not explicitly stated for IN-15 alone, but used for a series of derivatives. | [Jia ZJ, et al., 2023][1] |

In Silico Experimental Protocols

This section provides detailed methodologies for the key computational experiments used to model the SARS-CoV-2 3CLpro-IN-15 interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The CDOCKER protocol, a CHARMm-based docking algorithm, is often used for this purpose.

Protocol: Molecular Docking using CDOCKER

-

Protein Preparation:

-

Obtain the 3D crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm).

-

Define the binding site sphere based on the co-crystallized ligand or by identifying the catalytic dyad (Cys145 and His41).

-

-

Ligand Preparation:

-

Obtain the 2D structure of IN-15 (4-nitro-β-nitrostyrene).

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Utilize the CDOCKER protocol in a molecular modeling software package (e.g., Biovia Discovery Studio).

-

Set the prepared protein as the receptor and the prepared IN-15 as the ligand.

-

Define the binding site using the previously defined sphere.

-

Run the docking simulation. CDOCKER generates a set of random ligand conformations and places them in the binding site. This is followed by molecular dynamics-based simulated annealing to refine the poses.

-

Analyze the results based on the -CDOCKER_ENERGY, which represents the protein-ligand interaction energy. The poses with the lowest energy are considered the most likely binding modes.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol: Protein-Ligand MD Simulation using AMBER

-

System Preparation:

-

Use the best-docked pose of the 3CLpro-IN-15 complex from the molecular docking step as the starting structure.

-

Use a molecular dynamics software package like AMBER.

-

Add solvent (typically a water model like TIP3P) to create a periodic box around the complex.

-

Add counter-ions to neutralize the system.

-

-

Minimization:

-

Perform a series of energy minimization steps to remove any steric clashes. This is typically done in two stages: first, minimize the positions of the solvent and ions while keeping the protein-ligand complex fixed, and second, minimize the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the system reaches a stable density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) under the NPT ensemble.

-

Save the trajectory data (atomic coordinates over time) for analysis.

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

-

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to estimate the binding free energy of the protein-ligand complex.

Protocol: MM/GBSA Binding Free Energy Calculation

-

Trajectory Preparation:

-

Use the trajectory file generated from the production MD simulation.

-

Select a set of snapshots from a stable portion of the trajectory for the calculation.

-

-

MM/GBSA Calculation:

-

For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - G_receptor - G_ligand

-

The free energy of each species (complex, receptor, and ligand) is calculated as: G = E_MM + G_solv - TΔS where E_MM is the molecular mechanics energy, G_solv is the solvation free energy, and -TΔS is the conformational entropy term.

-

The solvation free energy (G_solv) is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).

-

The entropic term is often computationally expensive and is sometimes omitted, leading to a relative binding free energy.

-

-

Averaging:

-

Average the calculated ΔG_bind values over all the selected snapshots to obtain the final estimated binding free energy.

-

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in the in silico analysis of the this compound interaction.

Caption: SARS-CoV-2 3CLpro Inhibition Pathway by IN-15.

Caption: In Silico Modeling Workflow.

Conclusion

The in silico modeling of the this compound interaction provides valuable atomic-level insights that are crucial for understanding its inhibitory mechanism. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful computational approach to predict binding affinity and stability, thereby accelerating the drug discovery process. The methodologies and data presented in this guide serve as a foundational resource for researchers working on the development of novel antiviral agents against COVID-19.

References

Preliminary Efficacy of SARS-CoV-2 3CLpro Inhibitors: A Technical Overview

Disclaimer: Information regarding a specific inhibitor designated "SARS-CoV-2 3CLpro-IN-15" is not available in the public domain. This technical guide therefore provides a detailed overview of the core concepts and methodologies used to evaluate the efficacy of well-characterized SARS-CoV-2 3C-like protease (3CLpro) inhibitors, using publicly available data for representative compounds as a surrogate.

The 3CL protease of SARS-CoV-2 is a crucial enzyme for the virus's replication, making it a prime target for antiviral drug development.[1][2][3] This enzyme is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1][4][5] Inhibiting 3CLpro effectively halts the viral life cycle.[2] This guide outlines the preliminary efficacy data, experimental protocols, and mechanisms of action for inhibitors of this key viral enzyme.

Quantitative Efficacy Data

The efficacy of SARS-CoV-2 3CLpro inhibitors is quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting the purified enzyme, while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit viral replication in cell culture.

| Compound Class | Representative Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Reference |

| Peptide-like | Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | Enzymatic | 0.003 | 0.077 | VeroE6-eGFP | [Pfizer Clinical Trials Data] |

| Peptide-like | GC376 | SARS-CoV-2 3CLpro | Enzymatic | 0.17 | Not Reported | Not Applicable | [6] |

| Non-peptidic | JZD-07 | SARS-CoV-2 3CLpro | Enzymatic | 0.15 | 0.82 | Vero E6 | [7] |

| Natural Product | Baicalein | SARS-CoV-2 3CLpro | Enzymatic | Not Reported | Not Reported | Not Applicable | [4] |

| Repurposed Drug | Thioguanosine | SARS-CoV-2 3CLpro | Enzymatic | < 1 | Not Reported | Vero-E6 | [4] |

Mechanism of Action: 3CLpro Inhibition

SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer.[1][4] The active site contains a catalytic dyad of Cysteine-145 and Histidine-41.[5] Most 3CLpro inhibitors are peptidomimetic, meaning they mimic the natural substrate of the enzyme.[3][5] These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine, inactivating the enzyme.[5]

References

- 1. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of SARS-CoV-2 3CLpro Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. 3CLpro is responsible for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. Cell-based assays are indispensable tools for evaluating the efficacy of 3CLpro inhibitors in a biologically relevant context. These assays provide crucial information on compound potency, cytotoxicity, and mechanism of action within a living cell.

This document provides detailed protocols for three common types of cell-based assays to assess the activity of SARS-CoV-2 3CLpro inhibitors, with a focus on the inhibitor 3CLpro-IN-15 . While specific quantitative data for 3CLpro-IN-15 is not publicly available at the time of this writing, the provided protocols and data tables for other known inhibitors will serve as a comprehensive guide for researchers to evaluate this and other novel compounds.

Data Presentation: In Vitro Efficacy of SARS-CoV-2 3CLpro Inhibitors

The following tables summarize the cell-based inhibitory activities of several well-characterized SARS-CoV-2 3CLpro inhibitors. This data is provided as a reference for comparing the potency of new chemical entities like 3CLpro-IN-15.

Note: Extensive searches for publicly available cell-based assay data for 3CLpro-IN-15 did not yield specific IC50 or EC50 values. Researchers are encouraged to use the protocols outlined below to generate this data.

Table 1: Cell-Based Antiviral Activity of 3CLpro Inhibitors against SARS-CoV-2

| Compound | Assay Type | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| GC376 | Cytopathic Effect (CPE) | Vero E6 | 0.18 - 4.48[1][2] | >100 | >22 - >555 |

| Boceprevir | CPE | Vero E6 | 1.90 | >100 | >52 |

| Nirmatrelvir (PF-07321332) | Antiviral Assay | Vero E6 | 0.0745[3] | >100 | >1342 |

| Ensitrelvir (S-217622) | Antiviral Assay | Vero E6T | 0.2 - 0.5[3] | Not Reported | Not Reported |

| MPI8 | CPE | ACE2+ A549 | 0.03[4] | >20 | >667 |

Table 2: Cellular 3CLpro Inhibition of Various Compounds

| Compound | Assay Type | Cell Line | IC50 (µM) |

| MPI8 | Cellular Mpro Inhibition | HEK293T | 0.031[4] |

| Z-FA-FMK | CPE | Not Specified | 0.13[5] |

| GRL-0496 | Transfection-based Cytotoxicity | HEK293T | 5.05[2] |

| Compound 4 | Transfection-based Cytotoxicity | HEK293T | <10[2] |

| 11a | Transfection-based Cytotoxicity | HEK293T | <10[2] |

Signaling Pathways and Experimental Workflows

SARS-CoV-2 3CLpro-Mediated Disruption of Host Innate Immunity

SARS-CoV-2 3CLpro not only processes viral polyproteins but also cleaves host cell proteins, thereby disrupting antiviral immune responses. A key pathway affected is the innate immune signaling cascade. 3CLpro has been shown to cleave and inactivate proteins such as NLRP12 and TAB1, which are critical modulators of inflammatory pathways. Furthermore, it can activate the CARD8 inflammasome, leading to pro-inflammatory responses.

General Experimental Workflow for Cell-Based 3CLpro Inhibition Assays

The following diagram illustrates a generalized workflow for screening and validating potential SARS-CoV-2 3CLpro inhibitors using a cell-based assay.

Experimental Protocols

Here we provide detailed protocols for three distinct cell-based assays to measure the activity of SARS-CoV-2 3CLpro inhibitors.

Protocol 1: Split GFP Complementation Assay

This assay relies on the principle that 3CLpro cleavage of a linker separating two fragments of a Green Fluorescent Protein (GFP) leads to GFP reconstitution and a measurable fluorescent signal. Inhibition of 3CLpro results in a decrease in fluorescence.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmids:

-

pSplitGFP_N-linker-3CLsite-C

-

pCMV-3CLpro

-

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well black, clear-bottom plates

-

3CLpro-IN-15 and control inhibitors (e.g., GC376)

-

DMSO (vehicle control)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 4-6 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of 3CLpro-IN-15 or control compounds. Include a DMSO-only control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Fluorescence Measurement: Measure the GFP fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 488 nm and 509 nm, respectively.

-

Data Analysis: Normalize the fluorescence signals to the DMSO control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Luciferase-Based Reporter Assay

In this "gain-of-signal" assay, 3CLpro cleavage removes a destabilizing domain from a luciferase reporter, leading to increased luminescence. Inhibitors of 3CLpro will therefore cause a decrease in the luminescent signal.

Materials:

-

Huh-7 or A549-ACE2 cells

-

Appropriate cell culture medium

-

Lentiviral vector expressing a 3CLpro-cleavable luciferase reporter

-

SARS-CoV-2 virus (for use in BSL-3) or 3CLpro expression plasmid (for BSL-2)

-

96-well white, solid-bottom plates

-

3CLpro-IN-15 and control inhibitors

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed stable luciferase reporter cells in a 96-well plate and incubate overnight.

-

Infection/Transfection:

-

(BSL-3): Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

(BSL-2): Transfect the cells with a 3CLpro expression plasmid.

-

-

Compound Treatment: Immediately after infection/transfection, add serial dilutions of 3CLpro-IN-15 or control compounds.

-

Incubation: Incubate for 24-48 hours.

-

Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's protocol and measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to controls and determine the EC50 or IC50 value.

Protocol 3: Cytotoxicity-Based Assay

This assay leverages the cytotoxic effect observed when 3CLpro is overexpressed in mammalian cells.[1] An effective inhibitor will rescue the cells from this protease-induced death, leading to increased cell viability.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmid: pCMV-3CLpro

-

Control plasmid (e.g., pEGFP)

-

Transfection reagent

-

96-well clear plates

-

3CLpro-IN-15 and control inhibitors

-

Cell viability reagent (e.g., CellTiter-Glo® or Crystal Violet)

-

Plate reader (for luminescence or absorbance)

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Transfect the cells with the 3CLpro expression plasmid. In parallel, transfect a set of wells with a control plasmid to assess compound cytotoxicity.

-

Compound Treatment: 4-6 hours post-transfection, add serial dilutions of 3CLpro-IN-15 or control compounds to both the 3CLpro-expressing and control cells.

-

Incubation: Incubate for 48-72 hours.

-

Cell Viability Measurement:

-

Crystal Violet: Fix and stain the cells with crystal violet. Solubilize the dye and measure the absorbance.

-

Luminescence-based: Use a reagent like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.

-

-

Data Analysis:

-

Calculate the EC50 for the rescue of cell viability in the 3CLpro-expressing cells.

-

Calculate the CC50 from the control plasmid-transfected cells to determine the cytotoxicity of the compound.

-

Determine the Selectivity Index (SI = CC50/EC50).

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and laboratory conditions. All work with live SARS-CoV-2 must be performed in a certified Biosafety Level 3 (BSL-3) facility.

References

Application Notes and Protocols for FRET-Based Enzymatic Assay of 3CLpro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2] It is responsible for processing viral polyproteins into functional non-structural proteins, making it a prime target for the development of antiviral therapeutics.[1][2] Fluorescence Resonance Energy Transfer (FRET) based enzymatic assays provide a sensitive and high-throughput method for screening and characterizing 3CLpro inhibitors.[1][3][4]

This document provides a detailed protocol for a FRET-based enzymatic assay to determine the activity of 3CLpro and to evaluate the inhibitory potential of compounds. While this protocol is a general guideline, it can be adapted for specific novel inhibitors. Please note that a literature search for a specific inhibitor designated "IN-15" did not yield any publicly available data; therefore, this protocol is presented as a general method for testing putative 3CLpro inhibitors.

Principle of the FRET Assay:

The assay utilizes a synthetic peptide substrate that contains a cleavage site for 3CLpro, flanked by a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of 3CLpro. The presence of an inhibitor will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescent signal.

Signaling Pathway and Experimental Workflow

3CLpro-mediated Polyprotein Processing

Caption: 3CLpro cleaves the viral polyprotein to produce functional non-structural proteins essential for viral replication.

FRET-Based Assay Experimental Workflow

Caption: The experimental workflow for the FRET-based 3CLpro inhibition assay.

Logical Relationship of 3CLpro Inhibition

Caption: An inhibitor binds to 3CLpro, preventing the cleavage of the FRET substrate and subsequent increase in fluorescence.

Experimental Protocol

This protocol is adapted from established methods for FRET-based 3CLpro assays.[1][3]